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Compound of Interest

Compound Name: Cinatrin B

CAS No.: 136266-34-7

Cat. No.: B163754

Get Quote

Executive Summary
Cinatrin B is a natural fungal metabolite isolated from Circinotrichum falcatisporum that

functions as a non-competitive inhibitor of Phospholipase A2 (PLA2). While it shares the

therapeutic target of preventing arachidonic acid release, its efficacy profile differs significantly

from modern synthetic inhibitors like Varespladib or AACOCF3.

This guide provides a technical comparison for researchers, highlighting that while Cinatrin B
possesses a unique spiro-gamma-dilactone scaffold and a non-competitive mechanism useful

for structural probing, it exhibits micromolar (µM) potency, contrasting with the nanomolar (nM)

potency of optimized synthetic candidates.

Chemical & Mechanistic Profile
Understanding the structural basis of inhibition is critical for selecting the right compound for

your assay.

Cinatrin B (Natural Product)[1]
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Source:Circinotrichum falcatisporum (Strain RF-641).

Chemical Class: Tetrasubstituted spiro-gamma-dilactone.

Mechanism:Non-competitive.[1][2] It binds to a site distinct from the catalytic active site,

inducing a conformational change that prevents substrate hydrolysis regardless of substrate

concentration.

Key Advantage: Useful for studying allosteric regulation of PLA2 enzymes without competing

with high substrate loads.

Varespladib (Synthetic Standard)
Source: Synthetic (Indole-based).

Mechanism:Competitive. It mimics the transition state of the phospholipid substrate, binding

tightly to the active site and displacing the natural substrate.

Key Advantage: Extremely high potency and specificity for secretory PLA2 (sPLA2) isoforms

(IIA, V, X).

AACOCF3 (Mechanistic Probe)
Source: Synthetic (Arachidonyl trifluoromethyl ketone).

Mechanism:Slow, tight-binding (Transition state analogue). The trifluoromethyl ketone forms

a hemiketal with the active site serine.

Key Advantage: High specificity for cytosolic (cPLA2) and calcium-independent (iPLA2)

isoforms.

Comparative Efficacy Data
The following table consolidates experimental IC50 values. Note the orders-of-magnitude

difference between the natural Cinatrin B and the synthetic Varespladib.
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Inhibitor Primary Target IC50 (Potency) Binding Type Mechanism

Cinatrin B sPLA2 (General) > 70 µM* Non-Competitive

Allosteric / Spiro-

lactone

interference

Cinatrin C3
sPLA2 (Rat

Platelet)
70 µM Non-Competitive

Allosteric / Spiro-

lactone

interference

Varespladib sPLA2 (IIA, V, X)
~0.009 µM (9

nM)
Competitive

Active Site

Reversible

Binding

AACOCF3 cPLA2 / iPLA2

45 µM

(cPLA2)3.8 µM

(iPLA2)

Tight-Binding

Transition State

Analogue

(Reversible)

MAFP cPLA2 / iPLA2 0.005 µM (5 nM) Irreversible

Covalent

Phosphorylation

of Active Site

Serine

*Note: Cinatrin C3 is cited as the "most potent" of the Cinatrin family (IC50 70 µM).[1] Cinatrin
B is less potent, placing its IC50 likely in the 100–200 µM range.

Critical Analysis
Potency Gap: Varespladib is approximately 10,000x more potent than Cinatrin B. For clinical

applications or assays requiring complete inhibition at low doses, Varespladib is the superior

choice.

Mechanistic Utility: Cinatrin B is preferable when an experimental design requires non-

competitive inhibition. For example, if you are studying the kinetics of a substrate variant and

want to avoid competitive displacement artifacts, Cinatrin B provides a stable level of

background inhibition that is independent of substrate concentration.

Biological Pathway Visualization
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The diagram below illustrates where these inhibitors intervene in the inflammatory cascade.
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Caption: Intervention points of Cinatrin B and synthetic inhibitors in the Arachidonic Acid

Cascade.

Experimental Validation Protocols
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To validate the efficacy of Cinatrin B versus Varespladib in your own lab, use the Mixed Micelle

Colorimetric Assay. This is preferred over radioactive assays for high-throughput screening due

to safety and ease of use.

Protocol: Thio-Ester Colorimetric Assay (sPLA2)
Principle: sPLA2 hydrolyzes the sn-2 thio-ester bond of a synthetic phospholipid analog

(Diheptanoyl Thio-PC). The released free thiol reacts with DTNB (Ellman's Reagent) to form a

yellow chromophore (TNB) absorbing at 414 nm.

Reagents:

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.

Substrate: 1,2-bis(heptanoylthio)-glycerophosphocholine (Thio-PC).

Chromophore: 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Enzyme: Recombinant human sPLA2 or Porcine Pancreatic PLA2.

Workflow:

Preparation:

Solubilize Cinatrin B in DMSO (Stock 10 mM).

Solubilize Varespladib in DMSO (Stock 10 µM). Note the lower concentration due to higher

potency.

Incubation:

In a 96-well plate, add 10 µL of Inhibitor (various concentrations).

Add 10 µL of Enzyme solution.

Incubate for 15 minutes at room temperature to allow binding (critical for Cinatrin's non-

competitive mechanism).

Reaction Trigger:
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Add 180 µL of Substrate/DTNB Master Mix.

Measurement:

Immediately read Absorbance at 414 nm in kinetic mode (every 30 seconds for 10

minutes).

Analysis:

Calculate the slope (ΔOD/min) for the linear portion.

Plot % Inhibition vs. Log[Inhibitor].

Expected Result: Varespladib will show a sharp sigmoidal curve with IC50 ~10 nM.

Cinatrin B will show a shallower curve with IC50 > 50 µM.
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Caption: Step-by-step workflow for the colorimetric validation of PLA2 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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